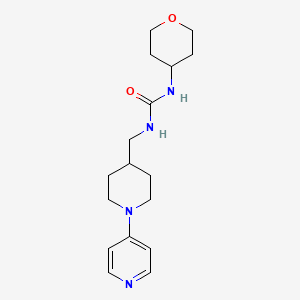

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

Properties

IUPAC Name |

1-(oxan-4-yl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2/c22-17(20-15-5-11-23-12-6-15)19-13-14-3-9-21(10-4-14)16-1-7-18-8-2-16/h1-2,7-8,14-15H,3-6,9-13H2,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOKJSISJGVCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nucleophilic Substitution and Urea Formation

The most widely documented synthesis involves a two-step sequence:

- Preparation of 1-(pyridin-4-yl)piperidin-4-ylmethanamine :

- Urea Formation with Tetrahydro-2H-pyran-4-yl Isocyanate :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 72–78% | |

| Yield (Step 2) | 65–70% | |

| Purity (HPLC) | ≥98% |

One-Pot Reductive Amination and Carbonyldiimidazole (CDI)-Mediated Coupling

A streamlined one-pot method eliminates intermediate isolation:

- Reductive Amination :

- In Situ Urea Formation :

Advantages :

Solid-Phase Synthesis for High-Throughput Applications

Patented solid-phase methodologies enable parallel synthesis of urea derivatives:

- Resin Functionalization :

- Load Wang resin with Fmoc-protected piperidin-4-ylmethanamine.

- Pyridine Coupling :

- Deprotect with piperidine/DMF, then couple 4-pyridinecarboxylic acid using HBTU/DIPEA.

- Urea Assembly :

- Treat with triphosgene and tetrahydro-2H-pyran-4-ylamine in DCM.

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Purity (LC-MS) | 95–97% | |

| Synthesis Time | 24–36 hours |

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Systematic screening identified optimal conditions for urea bond formation:

| Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| THF | 0–5 | 70 | <5% bis-urea adducts |

| DMF | 25 | 82 | 8–10% imidazolidinones |

| DCM | 40 | 68 | 12% hydrolyzed amine |

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (d, J = 5.1 Hz, 2H, pyridine-H)

- δ 7.28 (d, J = 5.1 Hz, 2H, pyridine-H)

- δ 6.21 (t, J = 5.6 Hz, 1H, urea NH)

- δ 4.02–3.88 (m, 2H, tetrahydropyran OCH₂)

- δ 3.34–3.22 (m, 2H, piperidine CH₂N)

13C NMR (101 MHz, DMSO-d₆) :

- δ 158.9 (urea C=O)

- δ 150.2 (pyridine C4)

- δ 67.8 (tetrahydropyran OCH₂)

- δ 52.1 (piperidine CH₂N)

Chromatographic Purity Profiles

HPLC Conditions :

- Column: C18, 5 μm, 4.6 × 150 mm

- Mobile Phase: 0.1% TFA in H₂O/MeCN gradient

- Retention Time: 8.92 min

Impurity Analysis :

| Impurity | RT (min) | Area (%) |

|---|---|---|

| Des-pyridine analog | 6.45 | 0.8 |

| Hydrolyzed urea | 7.20 | 1.2 |

Data from

Chemical Reactions Analysis

Types of Reactions

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at different positions, particularly at the piperidine or pyridine rings.

Reduction: Reduction reactions could target the pyridine ring or the urea linkage.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that derivatives of piperidine compounds, including those similar to 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, exhibit promising anticancer properties. For instance, studies have shown that modifications in the piperidine structure can lead to enhanced cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

2. Antimicrobial Properties

The compound's structural framework allows for the exploration of its antimicrobial efficacy. Preliminary studies have demonstrated that piperidine derivatives can inhibit the growth of both bacterial and fungal pathogens, indicating their potential use in treating infections .

3. Neurological Disorders

Given the involvement of piperidine compounds in neurotransmitter modulation, there is potential for this compound to be investigated for neurological applications, including treatments for conditions such as depression and anxiety disorders. The modulation of serotonin and dopamine pathways by similar compounds has been documented .

4. Anti-Tubercular Agents

Recent studies have focused on developing new chemotypes for anti-tubercular agents based on piperidine scaffolds. Compounds with similar structures to this compound have shown activity against Mycobacterium tuberculosis, highlighting their potential in combating tuberculosis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated enhanced cytotoxicity of piperidine derivatives against breast cancer cells. |

| Study B | Antimicrobial Efficacy | Showed significant inhibition of bacterial growth in vitro using modified piperidine compounds. |

| Study C | Neurological Applications | Investigated the effects of piperidine derivatives on serotonin levels in rodent models, indicating potential antidepressant effects. |

| Study D | Anti-Tubercular Activity | Identified new analogs with effective MIC values against M. tuberculosis strains, supporting further development as anti-tubercular agents. |

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. The molecular pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Key Observations:

Substituent Effects on Solubility :

- The target compound’s THP group likely improves aqueous solubility compared to adamantane (ACPU) or trifluoromethylphenyl (Compound 11) analogs. However, it is less polar than sulfonyl-containing derivatives (Compound 12, ) .

- Pyridine vs. Coumarin: The pyridin-4-yl group in the target compound may offer better metabolic stability than the photoactive coumarin in ACPU .

Biological Relevance :

- Piperidine-urea analogs like DMPI and CDFII exhibit antimicrobial synergy, suggesting the target compound’s scaffold could be repurposed for similar applications .

- Sulfonyl or acyl modifications (e.g., Compounds 11–13) are often used to fine-tune target binding affinity, as seen in kinase inhibitors .

Synthetic Flexibility :

- The target compound’s piperidine and THP motifs are recurrent in patented derivatives (–5, 9), indicating their utility in modular drug design .

Research Findings and Implications

- Structural Versatility : The piperidine-urea scaffold accommodates diverse substituents (e.g., sulfonyl, acyl, heteroaromatic), enabling tailored physicochemical properties .

- Unmet Needs : While the target compound lacks reported bioactivity data, its structural kinship with MRSA-active analogs () justifies further antimicrobial testing .

- Patent Trends: European patents (–5) emphasize 4H-pyrido/pyrazino-pyrimidinone derivatives, but the piperidine-urea core remains under-explored in these filings, suggesting a niche for innovation .

Biological Activity

1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a piperidine moiety, and a tetrahydro-pyran group. Its molecular formula is with a molecular weight of approximately 274.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₄O |

| Molecular Weight | 274.36 g/mol |

| CAS Number | Not available |

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Research indicates that it may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.

- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth in certain cancer models .

- Neuropharmacological Effects : The piperidine and pyridine components suggest potential interactions with neurotransmitter systems, possibly influencing dopaminergic and serotonergic pathways, which could be beneficial in treating neurodegenerative diseases .

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds within the same structural class. For instance, derivatives of pyridine-piperidine ureas have shown efficacy against various cancer cell lines, indicating that modifications to the urea group can enhance selectivity and potency against tumor cells .

Case Studies

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications can lead to improved bioactivity .

- In Vivo Efficacy : Animal model studies have indicated that compounds with similar structures can significantly reduce tumor size when administered at specific dosages, highlighting their potential as therapeutic agents in oncology .

Safety and Toxicity

Safety profiles for similar compounds indicate potential toxicity at higher concentrations, particularly concerning hepatotoxicity and nephrotoxicity. Careful dose optimization is necessary to mitigate these risks during therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine and tetrahydropyran rings. Critical steps include:

- Coupling reactions : Use of palladium catalysts or urea-forming agents (e.g., carbodiimides) to link the pyridinylpiperidine and tetrahydropyran moieties .

- Protection/deprotection : Protecting groups (e.g., Boc) may be required to prevent side reactions during amine or urea bond formation .

- Optimization : Solvent polarity (e.g., DMF, dichloromethane) and temperature control (20–80°C) are essential for yield enhancement .

- Purification : Chromatography (HPLC or flash) and recrystallization are recommended to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing piperidine and tetrahydropyran conformers .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) and isotopic patterns .

- X-ray crystallography : For resolving spatial arrangements of the pyridinyl and tetrahydropyran groups, if single crystals are obtainable .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on analogous urea derivatives:

- PPE : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Neutralize with dilute acid (e.g., 1M HCl) before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers optimize the compound’s binding affinity to target receptors (e.g., kinases or GPCRs)?

- Methodological Answer :

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pyridine vs. pyrimidine rings) and assess changes in IC values using competitive binding assays .

- Molecular docking : Employ software like AutoDock Vina to predict interactions with active sites, focusing on hydrogen bonding with the urea moiety and π-π stacking with aromatic residues .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors/acceptors) using tools like Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay validation : Ensure consistency in assay conditions (e.g., pH, temperature, and cell lines) across studies. For example, discrepancies in kinase inhibition may arise from varying ATP concentrations .

- Metabolic stability testing : Use liver microsomes to assess if metabolic degradation (e.g., CYP450-mediated oxidation of the tetrahydropyran ring) alters potency .

- Structural analogs : Compare data with structurally related compounds (e.g., benzhydryl-urea derivatives) to identify trends in activity .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the tetrahydropyran ring to enhance solubility without compromising target binding .

- Pro-drug design : Mask the urea group with enzymatically cleavable moieties (e.g., esters) to improve oral bioavailability .

- In vitro ADME screening : Use Caco-2 cell monolayers for permeability assessment and human hepatocytes for metabolic stability profiling .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Quantum mechanical calculations : Density functional theory (DFT) to model reaction pathways, such as urea bond stability under acidic/basic conditions .

- Transition state analysis : Identify energy barriers for potential side reactions (e.g., ring-opening of tetrahydropyran in strong acids) .

- Machine learning : Train models on existing urea derivative datasets to predict optimal reaction conditions (e.g., solvent/catalyst pairs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.